molecular formula C18H25ClN2O6 B1352838 Clovoxamine fumarate CAS No. 54739-21-8

Clovoxamine fumarate

Cat. No.: B1352838
CAS No.: 54739-21-8
M. Wt: 400.9 g/mol
InChI Key: HOFGGHPYWKSXTN-QCHLHFLZSA-N
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Description

4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenone group, a methoxy group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate typically involves multiple steps:

    Formation of 4’-Chloro-5-methoxyvalerophenone: This can be achieved through the Friedel-Crafts acylation of 4-chloroanisole with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxime Formation: The ketone group of 4’-Chloro-5-methoxyvalerophenone is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

    Oxime Ether Formation: The oxime is then reacted with 2-aminoethanol to form the oxime ether.

    Fumarate Salt Formation: Finally, the oxime ether is reacted with fumaric acid to form the fumarate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding aldehydes or acids.

    Reduction: Amines.

    Substitution: Substituted phenones.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxime group could play a role in chelating metal ions or forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-5-methoxyvalerophenone: Lacks the oxime and aminoethyl groups.

    4’-Chloro-5-methoxyacetophenone: Similar structure but with a shorter carbon chain.

    4’-Chloro-5-methoxybenzophenone: Contains a benzophenone core instead of a valerophenone core.

Uniqueness

4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate is unique due to the presence of both an oxime and an aminoethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14+;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFGGHPYWKSXTN-QCHLHFLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866440
Record name Clovoxamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54739-21-8
Record name 1-Pentanone, 1-(4-chlorophenyl)-5-methoxy-, O-(2-aminoethyl)oxime, (1E)-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54739-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clovoxamine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clovoxamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOVOXAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21VG81S0IX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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